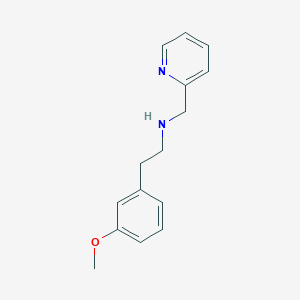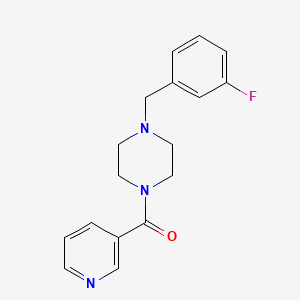![molecular formula C17H17ClN2O3 B4936211 N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4936211.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide, also known as CEC, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic uses. CEC belongs to the class of compounds known as benzamides and has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide exerts its biological effects by binding to specific receptors in the body. The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is not fully understood, but it is believed to modulate various signaling pathways involved in cell growth, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide can induce apoptosis, inhibit cell proliferation, and modulate the immune response. In vivo studies have shown that N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide can inhibit tumor growth, improve cognitive function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation of using N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide. One area of interest is the development of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the exploration of the potential of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide as a modulator of the immune response. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide and its potential side effects.
In conclusion, N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is a synthetic compound that has shown potential for use in various fields of scientific research. Its ability to modulate various biological processes makes it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide and its potential therapeutic uses.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide involves several steps, including the reaction of 4-chloroacetophenone with 3-methoxybenzaldehyde to form the intermediate compound, followed by reaction with ethylenediamine to form the final product. The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been studied for its potential therapeutic uses in various fields such as cancer research, neuroscience, and immunology. In cancer research, N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide has been shown to modulate the immune response by regulating the production of cytokines.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-4-2-3-14(11-15)20-17(22)16(21)19-10-9-12-5-7-13(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTKVSXHRUVVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6848478 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936133.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4936155.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4936176.png)

![(4aS*,8aR*)-2-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B4936183.png)
![(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4936208.png)


![ethyl (2-bromo-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4936240.png)